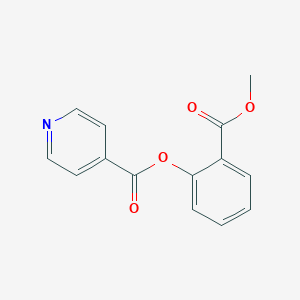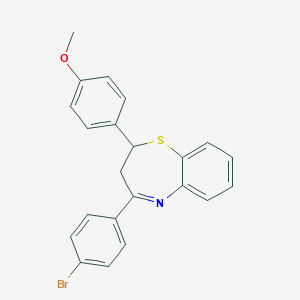
4-(4-Bromophényl)-2-(4-méthoxyphényl)-2,3-dihydro-1,5-benzothiazépine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine class. These compounds are known for their diverse biological activities, including potential therapeutic applications. The structure of this compound features a benzothiazepine core with a bromophenyl and a methoxyphenyl substituent, which may contribute to its unique chemical and biological properties.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for cardiovascular diseases and central nervous system disorders.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the following steps:
-
Formation of the Benzothiazepine Core: : This can be achieved through a cyclization reaction involving an ortho-aminothiophenol and a suitable α,β-unsaturated carbonyl compound. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).
-
Introduction of Substituents: : The bromophenyl and methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions. For instance, bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the bromophenyl group, converting it to a phenyl group. Typical reducing agents include palladium on carbon (Pd/C) with hydrogen gas.
-
Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This can be achieved using nucleophilic substitution reactions with reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Pd/C with hydrogen gas.
Substitution: Sodium azide, thiourea.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol derivatives.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For instance, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine may confer unique properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its biological activity and specificity compared to its analogs.
This detailed overview provides a comprehensive understanding of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNOS/c1-25-18-12-8-16(9-13-18)22-14-20(15-6-10-17(23)11-7-15)24-19-4-2-3-5-21(19)26-22/h2-13,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREMFCJVCQHTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)](/img/structure/B377167.png)
![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino][1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377168.png)
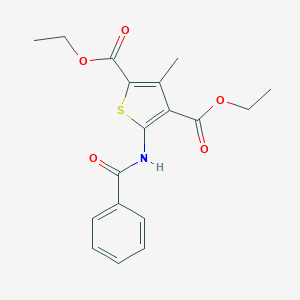
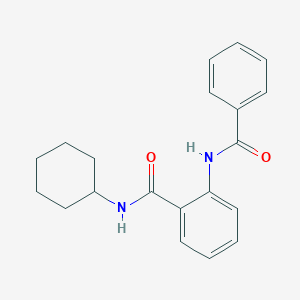
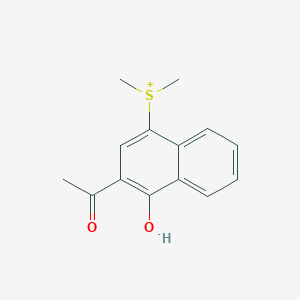
![4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B377176.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]amine](/img/structure/B377177.png)
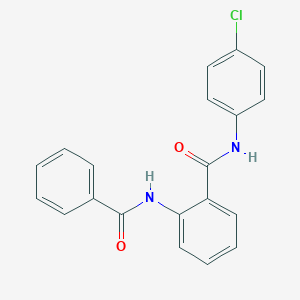
![4-butyl-N-(4-{[(4-hexylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B377182.png)
![(5E)-3-benzyl-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B377183.png)
![4-chloro-N'-[1-(1H-indol-5-yl)ethylidene]benzohydrazide](/img/structure/B377184.png)
![N-[(2-{4-nitrophenyl}hydrazino)carbonyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B377185.png)
![N-{3-bromo-4-[2-bromo-4-(diethylamino)benzyl]phenyl}-N,N-diethylamine](/img/structure/B377187.png)
